molecular formula C20H17F3N4O B15117488 2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine

2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine

Katalognummer: B15117488
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: RDSIPMMIQXCGKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a naphthyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{1-[2-(Trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine is unique due to its combination of a trifluoromethyl group, a piperidine ring, and a naphthyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.

Eigenschaften

Molekularformel

C20H17F3N4O

Molekulargewicht

386.4 g/mol

IUPAC-Name

[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-4-yl]methanone

InChI

InChI=1S/C20H17F3N4O/c21-20(22,23)17-12-15(5-9-24-17)19(28)27-10-6-13(7-11-27)16-4-3-14-2-1-8-25-18(14)26-16/h1-5,8-9,12-13H,6-7,10-11H2

InChI-Schlüssel

RDSIPMMIQXCGKQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=CC(=NC=C4)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.